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molecular formula C9H13NO5S B8753370 Ammonium 2-(ethoxycarbonyl)benzene-1-sulfonate

Ammonium 2-(ethoxycarbonyl)benzene-1-sulfonate

Cat. No. B8753370
M. Wt: 247.27 g/mol
InChI Key: PIEVLKQFOVFAFR-UHFFFAOYSA-N
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Patent
US07019175B2

Procedure details

2-Sulfobenzoic anhydride (1; 50.2 g, 0.270 mol) in 160 ml of absolute ethanol was stirred overnight. After the addition of 60 ml of 7N methanolic ammonia, the mixture was stirred for a further 2 hours and the resulting thick white reaction mixture was clarified by addition of 160 ml of methanol. The solution was diluted with ether (1.1 L) until no more solids precipitated, and the product was collected by filtration and air-dried overnight to give 60.6 g (91% yield) of (2).
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 L
Type
solvent
Reaction Step Four
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:25]=[CH:24][CH:23]=[CH:22][C:6]=1[C:7]([O:9][C:10](=O)[C:11]1C=CC=CC=1S(O)(=O)=O)=[O:8])([OH:4])(=[O:3])=[O:2].[NH3:26].CO>C(O)C.CCOCC>[CH2:10]([O:9][C:7]([C:6]1[CH:22]=[CH:23][CH:24]=[CH:25][C:5]=1[S:1]([O-:4])(=[O:2])=[O:3])=[O:8])[CH3:11].[NH4+:26] |f:5.6|

Inputs

Step One
Name
Quantity
50.2 g
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C(=O)OC(C2=C(C=CC=C2)S(=O)(=O)O)=O)C=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1.1 L
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C=CC=C1)S(=O)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 60.6 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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